7ACC2 is a small molecule inhibitor of the Mitochondrial Pyruvate Carrier (MPC) [, , , ]. It is widely used in scientific research to study cellular metabolism, particularly in the context of cancer and other diseases. 7ACC2 acts by blocking the transport of pyruvate into mitochondria, thereby affecting various metabolic processes.
The synthesis of 7ACC2 involves several key steps that utilize established organic chemistry techniques. The primary method for synthesizing carboxycoumarin derivatives typically includes the condensation of appropriate coumarin precursors with amine or carboxylic acid derivatives.
7ACC2 possesses a complex molecular structure characterized by its carboxycoumarin core, which contributes to its biological activity.
The primary chemical reactions involving 7ACC2 pertain to its inhibitory effects on lactate transport mechanisms within cells.
The mechanism of action of 7ACC2 centers on its ability to disrupt metabolic pathways that are essential for cancer cell survival.
Relevant data indicate that 7ACC2 exhibits significant biological activity at low concentrations, highlighting its potency as a therapeutic agent .
7ACC2 has several promising applications in scientific research and potential therapeutic contexts:
Monocarboxylate transporters (MCTs), belonging to the solute carrier 16A (SLC16A) family, are proton-coupled membrane transport proteins essential for shuttling monocarboxylates such as lactate, pyruvate, and ketone bodies across biological membranes. Of the 14 known MCT isoforms, MCT1–MCT4 are the most extensively characterized due to their central roles in cellular energy metabolism and metabolic coupling between cells. These transporters facilitate the bidirectional movement of lactate—a critical energy substrate and metabolic byproduct—enabling metabolic coordination across tissues. Structurally, MCTs consist of 12 transmembrane helices that form a substrate translocation pathway, requiring association with chaperone proteins like basigin (CD147) for proper membrane localization and function [5] [7].
In cancer biology, MCTs serve as vital metabolic adaptors that sustain the Warburg effect—a phenomenon where cancer cells preferentially utilize glycolysis for energy production even under aerobic conditions. This metabolic reprogramming generates substantial intracellular lactate, which must be rapidly extruded to prevent cytotoxic acidification. MCT4, upregulated by hypoxia-inducible factor 1α (HIF-1α), mediates lactate efflux from glycolytic tumor cells, while MCT1 facilitates lactate uptake by adjacent oxidative tumor cells for use as a respiratory fuel. This lactate shuttle creates a metabolic symbiosis that optimizes tumor growth and invasion [1] [7] [8]. Consequently, MCT inhibition disrupts pH homeostasis, suppresses glycolytic flux, and compromises tumor viability, positioning these transporters as compelling anticancer targets [5] [7].
Table 1: Key MCT Isoforms in Mammalian Metabolism
Isoform | Primary Substrates | Tissue Distribution | Affinity (Km) | Functional Role |
---|---|---|---|---|
MCT1 | Lactate, pyruvate, ketones | Ubiquitous (heart, brain, muscle, tumors) | High (3–5 mM lactate) | Lactate uptake/efflux; fuels oxidative metabolism |
MCT4 | Lactate, pyruvate | Glycolytic tissues (skeletal muscle, astrocytes, hypoxic tumors) | Low (20–30 mM lactate) | Lactate efflux from glycolytic cells |
MCT2 | Lactate, pyruvate | Neurons, liver, testis | Very high (0.1–1 mM lactate) | High-affinity lactate uptake |
MCT8 | Thyroid hormones (T3, T4) | Blood-brain barrier, neurons | — | Hormone transport; neural development |
The mitochondrial pyruvate carrier (MPC) is a heterodimeric complex embedded in the mitochondrial inner membrane, composed of two subunits, MPC1 and MPC2. Identified molecularly in 2012, this carrier gates the entry of cytosolic pyruvate—the end-product of glycolysis—into the mitochondrial matrix, thereby linking cytosolic glycolysis with mitochondrial oxidative metabolism [2] [9]. Pyruvate imported via the MPC serves as a pivotal metabolic precursor: it is decarboxylated by pyruvate dehydrogenase (PDH) to acetyl-CoA for the tricarboxylic acid (TCA) cycle or carboxylated to oxaloacetate by pyruvate carboxylase (PC) to support anaplerosis, gluconeogenesis, and biosynthesis [9].
Structurally, recent cryo-electron microscopy studies reveal that human MPC1 and MPC2 form a compact heterodimer with pseudo-C2 symmetry. Each subunit comprises three transmembrane helices and an amphipathic helix, creating a substrate-binding pocket that alternates between conformational states—intermembrane space (IMS)-open, occluded, and matrix-open—to facilitate pyruvate translocation via an alternating access mechanism [6]. Dysregulation of MPC activity profoundly impacts cellular metabolism. For instance:
Thus, the MPC serves as a metabolic control point whose modulation offers therapeutic opportunities in oncology and beyond.
7ACC2 (chemical name: 2-Cyano-3-(1-cyclopentyl-1H-indol-3-yl)acrylic acid) is a potent small-molecule inhibitor with a unique dual-targeting mechanism. Initially characterized as a monocarboxylate transporter inhibitor, it demonstrates high potency against MCT1-mediated lactate influx (IC₅₀ = 11 nM) [4] [10]. Subsequent research revealed its equally significant inhibition of mitochondrial pyruvate transport via the MPC complex, with direct binding confirmed through functional assays and structural analyses [3] [6]. This dual activity distinguishes 7ACC2 from selective MCT1 inhibitors (e.g., AZD3965) or MPC-targeting compounds (e.g., UK5099), enabling coordinated disruption of lactate and pyruvate metabolism.
Mechanistically, 7ACC2 exerts its effects through two interdependent pathways:
Table 2: Comparative Inhibitory Profiles of 7ACC2 and Reference Compounds
Compound | Primary Target(s) | IC₅₀/EC₅₀ | Cellular Effects | Therapeutic Implications |
---|---|---|---|---|
7ACC2 | MCT1 (lactate influx), MPC | 11 nM (MCT1), <1 μM (MPC) | Blocks lactate uptake; increases cytosolic pyruvate; suppresses OXPHOS; enhances glycolysis | Antitumor, radiosensitization |
AZD3965 | MCT1 | 1.6–10 nM | Selective lactate uptake inhibition; cytostatic effects | Phase I trials for lymphoma |
UK5099 | MPC | 4–40 μM | Pyruvate accumulation; TCA cycle suppression | Experimental; limited by toxicity |
α-Cyano-4-hydroxycinnamate (CHC) | MCTs, MPC (weak) | ~100 μM (MCT1) | Non-specific lactate efflux inhibition | Research tool only |
The metabolic consequences of this dual inhibition are profound. In cancer cells, 7ACC2 simultaneously blocks lactate utilization by oxidative cells (via MCT1) and forces glycolytic cells to rely solely on glucose (via MPC inhibition), disrupting metabolic symbiosis. This depletes ATP reserves, induces uncompensated respiratory suppression, and triggers cytotoxic stress—effects not achievable with single-target inhibitors [3] [6]. Moreover, by elevating cytosolic pyruvate, 7ACC2 acidifies the tumor microenvironment through enhanced lactate efflux, further impairing tumor growth and sensitizing cells to radiotherapy [3] [10].
Table 3: Metabolic Impacts of 7ACC2 in Cancer Models
Effect | Mechanistic Basis | Experimental Evidence |
---|---|---|
Cytosolic pyruvate accumulation | MPC inhibition blocking mitochondrial pyruvate uptake | ↑ 3-fold pyruvate in SiHa cells; ↑ M+3 pyruvate from ¹³C-glucose [3] |
Lactate uptake blockade | Direct MCT1 inhibition + indirect pyruvate-mediated competition | 90% inhibition of [¹⁴C]-lactate influx in oocytes and spheroids [3] [4] |
Glycolytic activation | Respiratory impairment triggering compensatory glycolysis | ↑ Glucose uptake; ↑ extracellular lactate; ↑ acidification [3] |
Mitochondrial respiration suppression | Loss of pyruvate-derived acetyl-CoA for TCA cycle | 70–90% OCR reduction with pyruvate/malate substrate [3] [6] |
Tumor reoxygenation | Reduced oxygen consumption improving hypoxia | ↑ Radiosensitivity in xenografts; validated via ¹³C-pyruvate MRI [3] |
Table 4: Compound Identity of 7ACC2
Property | Identifier |
---|---|
Systematic Name | 2-Cyano-3-(1-cyclopentyl-1H-indol-3-yl)acrylic acid |
CAS Number | 1472624-85-3 |
Molecular Formula | C₁₈H₁₅NO₄ |
Molecular Weight | 309.32 g/mol |
Primary Targets | MCT1 (lactate influx), Mitochondrial Pyruvate Carrier (MPC) |
Therapeutic Category | Experimental Anticancer Agent |
Key References | Corbet et al. (2018) [3]; MedChemExpress [4] [10] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7